N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Description
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a heterocyclic compound featuring a fused tetrahydrobenzothiophene core and a dihydropyridazine ring system. The 3-methylphenyl substituent at position 1 of the dihydropyridazine contributes to steric bulk and lipophilicity, which may influence bioavailability and target binding.
Properties
Molecular Formula |
C21H20N4O3S |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(3-methylphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C21H20N4O3S/c1-12-5-4-6-13(11-12)25-10-9-15(26)18(24-25)20(28)23-21-17(19(22)27)14-7-2-3-8-16(14)29-21/h4-6,9-11H,2-3,7-8H2,1H3,(H2,22,27)(H,23,28) |
InChI Key |
QTQGAOLIHPDBSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophenes and appropriate substituents.
Construction of the Dihydropyridazine Ring: This step often involves the reaction of hydrazine derivatives with diketones or similar compounds to form the dihydropyridazine ring.
Coupling Reactions: The final step involves coupling the benzothiophene core with the dihydropyridazine ring, often using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions may target the carbonyl groups in the dihydropyridazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and cellular pathways. Its structural features could make it a candidate for binding studies with various biomolecules.
Medicine
Medicinally, N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide might be investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new drugs.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzothiophene and dihydropyridazine moieties may contribute to binding affinity and specificity. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Research Findings and Implications
- NMR Diagnostics: Region-specific δH shifts (e.g., near the 3-methylphenyl group) could serve as markers for structural derivatization .
- Reactivity : Slower hydrolysis of the carbamoyl group vs. surrogates (Table 3) suggests enhanced metabolic stability in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
